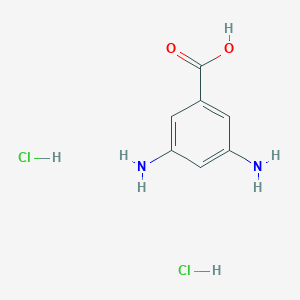

3,5-Diaminobenzoic acid dihydrochloride

Description

Research Significance of Aromatic Diaminobenzoic Acids

Aromatic diaminobenzoic acids are a significant class of monomers in polymer chemistry due to their rigid structure and versatile reactivity. These characteristics allow for the creation of polymers with exceptional thermal stability, mechanical strength, and specific functionalities. The presence of both amine and carboxylic acid groups on the same aromatic ring enables their use as AB2-type monomers, leading to the formation of hyperbranched polymers and dendrimers with unique, highly branched architectures. vot.pl

These polymers often exhibit desirable properties such as good solubility in organic solvents, low viscosity, and a high concentration of reactive end groups, making them suitable for a variety of applications. vot.pl For instance, they are utilized in the development of advanced coatings, composites, and membranes for gas separation. researchgate.netresearchgate.net The ability to modify the polymer structure by incorporating different aromatic diaminobenzoic acids allows researchers to fine-tune the material's properties for specific technological needs.

Overview of Key Research Areas for 3,5-Diaminobenzoic Acid Dihydrochloride (B599025)

The research involving 3,5-Diaminobenzoic acid dihydrochloride is primarily centered on its role as a precursor in the synthesis of advanced polymers. The compound is a key building block for producing polyamides, polyimides, and other high-performance materials. vot.placs.org

One of the most prominent research areas is the development of hyperbranched polymers . As an AB2 monomer, 3,5-Diaminobenzoic acid can undergo self-polycondensation to form highly branched, three-dimensional polymer structures. vot.pl These hyperbranched polyamides exhibit excellent thermal and mechanical properties and are soluble in various organic solvents. vot.pl Their unique architecture and the presence of numerous terminal functional groups make them promising candidates for applications in drug delivery, nanotechnology, and as rheology modifiers. vot.pl

Another significant area of investigation is the creation of porous materials for applications such as gas separation and energy storage. The carboxylic acid group in the 3,5-Diaminobenzoic acid monomer can act as an internal porogen. During thermal treatment of polymers synthesized from this monomer, the carboxylic groups decompose, creating pores within the material. researchgate.netacs.org This method has been successfully employed to produce carbon precursors for supercapacitors with high surface area and enhanced electrochemical performance. researchgate.netacs.org

Furthermore, 3,5-Diaminobenzoic acid is utilized in the synthesis of polyimides for gas separation membranes . By incorporating this monomer into the polymer backbone, researchers can introduce carboxylic acid groups that influence the polymer's gas permeation properties. researchgate.net The presence of these functional groups can enhance the selectivity of the membrane for specific gases, such as carbon dioxide, which is crucial for applications in natural gas purification and carbon capture. researchgate.net The performance of these membranes can be further tailored by adjusting the concentration of the 3,5-Diaminobenzoic acid comonomer and by subsequent thermal treatment. researchgate.net

Interactive Data Table: Research Applications of 3,5-Diaminobenzoic Acid

| Research Area | Polymer Type | Key Feature of 3,5-DABA | Application |

| Hyperbranched Polymers | Polyamides | AB2 monomer structure | Drug delivery, nanotechnology, rheology modifiers |

| Porous Materials | Polyimides | Carboxylic group as an in-situ porogen | Supercapacitor electrodes |

| Gas Separation | Copolyimides | Introduction of pendant acid groups | Gas separation membranes |

Structure

3D Structure of Parent

Properties

CAS No. |

618-56-4 |

|---|---|

Molecular Formula |

C7H9ClN2O2 |

Molecular Weight |

188.61 g/mol |

IUPAC Name |

3,5-diaminobenzoic acid;hydrochloride |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,8-9H2,(H,10,11);1H |

InChI Key |

GJYYDDRSICTFRM-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1N)N)C(=O)O.Cl.Cl |

Canonical SMILES |

C1=C(C=C(C=C1N)N)C(=O)O.Cl |

Other CAS No. |

618-56-4 |

Related CAS |

535-87-5 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3,5-Diaminobenzoic Acid Dihydrochloride (B599025)

The primary and most well-documented method for the synthesis of 3,5-diaminobenzoic acid is the reduction of 3,5-dinitrobenzoic acid. This precursor is typically synthesized by the nitration of benzoic acid. The subsequent reduction of the nitro groups to amines is achieved through various techniques, each with its own set of advantages and considerations. The free base, 3,5-diaminobenzoic acid, is then converted to its dihydrochloride salt.

Reduction of Dinitrobenzoic Acid Precursors

The conversion of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid is a critical step in the synthetic pathway. This transformation can be accomplished through several reduction methods, with catalytic hydrogenation and the use of alternative reducing agents being the most common.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and the production of cleaner reaction profiles compared to some stoichiometric reducing agents. This process involves the use of a metal catalyst to facilitate the reaction between the dinitro compound and a hydrogen source.

A variety of catalysts have been proven effective for this transformation, with Palladium on carbon (Pd/C) being a prominent choice. dissertationtopic.net Other commonly used catalysts include Raney nickel and platinum-based catalysts. The reaction conditions, such as solvent, temperature, and hydrogen pressure, are optimized to ensure complete reduction and high yields. For instance, the reduction of 3,5-dinitrobenzoic acid using a Pd/C catalyst in an aqueous sodium solution at 70°C and a hydrogen pressure of 2 MPa has been reported to achieve a conversion of 100% and a yield of 95.7%. dissertationtopic.net

Novel catalyst systems, such as Ni-M-Al three-way catalysts (where M can be La, Yb, or Ce), have been developed to improve the efficiency of the hydrogenation process, allowing for lower hydrogen pressures and reduced catalyst loading, which is beneficial for industrial applications. google.comgoogle.com

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd/C | Aqueous Sodium Solution | 70 | 2 | 95.7 | dissertationtopic.net |

| Raney Nickel (Ni-Al type) | Methanol | 20 | 2 | 96 | kfupm.edu.sa |

| Raney Nickel (Ni-Al type) | Ethanol | 150 | 3 | 97 | google.com |

| Ni-Yb-Al | Water | 25-30 | 0.2 | 98.8 | chemicalbook.com |

Besides catalytic hydrogenation, other reducing agents can be employed for the synthesis of 3,5-diaminobenzoic acid. The use of iron powder in the presence of an acid, such as hydrochloric acid, is a classic and cost-effective method. google.com However, this approach often suffers from poor labor protection conditions and generates significant iron sludge, leading to environmental pollution concerns. google.comgoogle.com

Other reducing agents that have been utilized include hydrazine and stannous chloride. google.comresearchgate.net These methods, while effective, may present their own challenges in terms of handling, cost, and waste disposal.

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Iron Powder/HCl | Aqueous media, elevated temperature | Low cost, mature technology | Poor labor conditions, significant iron sludge waste, environmental pollution | google.com |

| Hydrazine | Often used with a catalyst (e.g., Pd/C) | Effective reduction | Toxicity and handling precautions | google.comresearchgate.net |

| Stannous Chloride | Acidic conditions | Effective for nitro group reduction | Formation of tin-containing byproducts, cost | researchgate.net |

Direct Amination Strategies

Direct amination strategies, which involve the direct introduction of amino groups onto the aromatic ring, are less commonly reported for the synthesis of 3,5-diaminobenzoic acid compared to the reduction of dinitro precursors. In theory, methods such as nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination (e.g., Buchwald-Hartwig amination) could be considered.

For an SNAr reaction to proceed, the aromatic ring must be activated by strong electron-withdrawing groups, and a good leaving group (such as a halide) must be present. The carboxylic acid group itself is a deactivating group, making direct nucleophilic substitution challenging without additional activating groups.

The Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between aryl halides and amines. While this method is versatile, its application to the synthesis of 3,5-diaminobenzoic acid from a dihalo-benzoic acid precursor has not been extensively documented in the available literature. Further research would be needed to explore the feasibility and efficiency of such direct amination routes for this specific compound.

Industrial Scale Synthesis Considerations

On an industrial scale, the synthesis of 3,5-diaminobenzoic acid requires careful consideration of factors such as cost, safety, environmental impact, and process efficiency. The traditional iron powder reduction method, while inexpensive, is often disfavored due to the large amounts of iron sludge produced, which poses significant disposal and environmental challenges. google.com

Catalytic hydrogenation is generally preferred for large-scale production due to its cleaner reaction profile and the potential for catalyst recycling. kfupm.edu.sa Continuous hydrogenation processes have been developed to improve efficiency and safety. These systems allow for better control over reaction parameters and can lead to higher throughput. The choice of catalyst is also crucial; for instance, the development of highly active catalysts like the Ni-M-Al systems can reduce the required hydrogen pressure and catalyst loading, making the process more economically viable. google.comgoogle.com

The final step in the industrial process is the conversion of the synthesized 3,5-diaminobenzoic acid to its dihydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid. A documented procedure involves dissolving 3,5-diaminobenzoic acid in boiling 6N HCl, followed by treatment with charcoal, filtration, and crystallization upon cooling to yield 3,5-diaminobenzoic acid dihydrochloride. windows.net

Derivatization and Functionalization Reactions

The presence of two amino groups and a carboxylic acid group makes 3,5-diaminobenzoic acid a versatile building block for the synthesis of a wide range of more complex molecules. Both the amino and carboxylic acid functionalities can be selectively targeted to undergo various chemical transformations.

The amino groups can undergo reactions typical of aromatic amines, such as diazotization followed by coupling reactions to form azo dyes. For example, an orange reactive dye can be synthesized using 3,5-diaminobenzoic acid as the coupling component. dissertationtopic.net The amino groups also allow for the formation of amides and the synthesis of polymers. For instance, 3,5-diaminobenzoic acid is used as a monomer in the preparation of polyamides and copolyimides, where the carboxylic acid group can be incorporated to introduce pendant acid groups into the polymer backbone, influencing properties like gas permeability.

The carboxylic acid group can undergo esterification. For example, the reaction of 3,5-diaminobenzoic acid with methoxypolyethylene glycols (MPEG) via an esterification reaction has been used to synthesize a new graft monomer. researchgate.net The carboxylic acid can also be involved in decarboxylation reactions under certain conditions, leading to the formation of m-phenylenediamine.

Furthermore, the entire molecule can be used as a precursor for other functionalized aromatic compounds. For instance, 3,5-diaminobenzoic acid can be converted to 3,5-dihydroxybenzoic acid through a reaction with hydrogen chloride or hydrogen bromide at elevated temperatures. chemicalbook.com It has also been used in the synthesis of benzimidazole (B57391) derivatives, which are of interest for their potential biological activities.

The compound is also utilized in peptide synthesis, where its bifunctional nature allows for its incorporation into peptide chains. sigmaaldrich.com

| Reactant | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Nitrous Acid, Coupling Agent | Diazotization and Azo Coupling | Azo Dyes | dissertationtopic.net |

| Dianhydrides | Polycondensation | Polyamides/Copolyimides | |

| Methoxypolyethylene glycols (MPEG) | Esterification | Graft Monomers | researchgate.net |

| Hydrogen Chloride/Hydrogen Bromide | Hydrolysis/Substitution | 3,5-Dihydroxybenzoic acid | chemicalbook.com |

| Various Reagents | - | Benzimidazole Derivatives | |

| Amino Acids/Peptides | Amide Bond Formation | Peptide Derivatives | sigmaaldrich.com |

Amidation and Esterification Pathways

The presence of a carboxylic acid group allows 3,5-diaminobenzoic acid to readily undergo amidation and esterification reactions. These transformations are fundamental in modifying its structure and incorporating it into larger molecules.

Amidation: The formation of an amide bond from the carboxylic acid group of 3,5-diaminobenzoic acid is a common synthetic transformation. This can be achieved through various methods, including direct condensation with amines or via the activation of the carboxylic acid. Direct amidation can be accomplished by heating the carboxylic acid and an amine, often with a catalyst to facilitate the removal of water researchgate.net. More commonly, the carboxylic acid is activated to a more reactive species. This can involve conversion to an acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine hud.ac.uklibretexts.orgchemguide.co.uk. This two-step process is highly efficient for forming amides hud.ac.uklibretexts.orgchemguide.co.uk.

Alternatively, a wide array of coupling reagents can be employed for direct amidation under milder conditions. These reagents, such as carbodiimides (e.g., DCC, EDCl), uronium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP), activate the carboxylic acid in situ, allowing for efficient reaction with an amine . For instance, the use of (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an effective coupling agent for the amidation of various carboxylic acids with both aliphatic and aromatic amines under mild conditions lookchemmall.com. The choice of method often depends on the specific amine being used and the presence of other functional groups in the molecule.

Esterification: The carboxylic acid moiety of 3,5-diaminobenzoic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For example, the synthesis of methyl 3,5-diaminobenzoate can be achieved through the esterification of 3,5-diaminobenzoic acid with methanol. This modification is particularly useful in applications such as the development of polyamide thin-film composite membranes, where masking the carboxylic acid group as a methyl ester facilitates interfacial polymerization.

Another example is the synthesis of 3,5-diaminobenzoic-4'-diphenyl ester, which has been achieved through various reduction methods of the corresponding dinitro-compound mdpi.com. Esterification can also be a key step in the synthesis of more complex molecules, such as graft monomers for polyimide microspheres, where 3,5-diaminobenzoic acid is reacted with methoxypolyethylene glycols (MPEG) mdpi.com.

| Reaction Type | Reagents/Conditions | Product Functional Group | Key Features |

| Amidation | Amine, Heat, Catalyst | Amide | Direct condensation, water is a byproduct. |

| Amidation | SOCl₂ or (COCl)₂, then Amine | Amide | Via acyl chloride, highly reactive. |

| Amidation | Amine, Coupling Agent (e.g., HATU, DCC) | Amide | Mild conditions, high efficiency. |

| Esterification | Alcohol, Acid Catalyst, Heat | Ester | Fischer esterification, equilibrium-driven. |

Schiff Base Formation and Cyclocondensation Reactions

The two primary amine groups of 3,5-diaminobenzoic acid are nucleophilic and readily react with aldehydes and ketones to form Schiff bases (imines). This reaction typically involves the condensation of the amine with the carbonyl compound, often under reflux conditions in a suitable solvent like methanol or ethanol, with the removal of water.

The formation of Schiff bases from 3,5-diaminobenzoic acid has been demonstrated with various aromatic aldehydes. For example, reaction with 3-hydroxybenzaldehyde yields a corresponding Schiff base ligand . Similarly, condensation with salicylaldehyde derivatives can produce tetradentate Schiff base ligands beilstein-journals.org. These Schiff bases are valuable as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. The resulting metal complexes have been characterized by spectroscopic methods and have shown potential applications in catalysis .

The general reaction for the formation of a Schiff base from 3,5-diaminobenzoic acid and an aldehyde is depicted below:

H₂N-Ar(COOH)-NH₂ + 2 R-CHO → R-CH=N-Ar(COOH)-N=CH-R + 2 H₂O

Where Ar represents the benzene ring of 3,5-diaminobenzoic acid.

Cyclocondensation reactions involving 3,5-diaminobenzoic acid can lead to the formation of heterocyclic structures. The bifunctional nature of the diamine allows it to react with dicarbonyl compounds or their equivalents to form cyclic systems. These reactions are important in the synthesis of various heterocyclic compounds which may have interesting chemical and physical properties.

| Reactant | Reaction Type | Product | Reference |

| 3-Hydroxybenzaldehyde | Schiff Base Formation | Imine Ligand | |

| Salicylaldehyde Derivatives | Schiff Base Formation | Tetradentate Schiff Base Ligands | beilstein-journals.org |

Integration into Peptide Synthesis Architectures

The unique trifunctional structure of 3,5-diaminobenzoic acid makes it a valuable building block in the field of peptide synthesis, where it can be used to create non-linear, branched, and complex peptide architectures.

In solid-phase peptide synthesis (SPPS), 3,5-diaminobenzoic acid can be incorporated into a peptide chain to introduce a branching point. The carboxylic acid can be anchored to a solid support, leaving the two amino groups free for peptide chain elongation in two different directions. Alternatively, one of the amino groups can be protected while the other is used for peptide chain growth, with the second amino group being deprotected at a later stage to initiate the growth of a second peptide chain. This allows for the synthesis of branched peptides with defined structures.

3,5-Diaminobenzoic acid is an excellent candidate for the core or branching unit in the synthesis of peptide dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The two amino groups and one carboxylic acid group of 3,5-diaminobenzoic acid allow for a divergent synthesis approach, where successive generations of peptide branches can be built upon the core molecule.

For instance, peptide dendrimers have been prepared using solid-phase synthesis with 3,5-diaminobenzoic acid as the branching unit acs.org. These dendrimers have been shown to exhibit catalytic activity, mimicking some of the functions of enzymes acs.org. In another study, a series of poly(β-alanine) dendrimers were synthesized using 3,5-diaminobenzoic acid as the branching agent in a solution-phase peptide-coupling method nih.gov. These dendrimers demonstrated a strong ability to bind protic solvents through hydrogen bonding nih.gov. The synthesis of bisimine and bisamine AB₂ monomers from 3,5-diaminobenzoic acid has also been reported, which were then used to create first and second-generation dendrimers beilstein-journals.org.

| Dendrimer Type | Role of 3,5-Diaminobenzoic Acid | Synthetic Approach | Key Finding |

| Peptide Dendrimers | Branching Unit | Solid-Phase Synthesis | Catalytic activity in ester hydrolysis. acs.org |

| Poly(β-alanine) Dendrimers | Branching Agent | Solution-Phase Peptide Coupling | Strong binding ability towards protic solvents. nih.gov |

| Bisamine-based Dendrimers | Monomer Precursor | One-pot condensation and reduction | Removal of pyrene from aqueous environments. beilstein-journals.org |

The bifunctional nature of 3,5-diaminobenzoic acid, with its amino and carboxyl groups, allows it to function as a linker molecule, connecting two or more different molecular entities. This is particularly useful in the synthesis of bioconjugates, where a bioactive molecule needs to be attached to a carrier or a label. The carboxylic acid can be activated and reacted with an amine-containing molecule, while the amino groups can be reacted with other functional groups.

For example, 3,5-diaminobenzoic acid has been used as a scaffold for the synthesis of carboxyfluorescein bifluorophores researchgate.net. In this application, the two amino groups serve as attachment points for two fluorescein molecules, while the carboxylic acid can be used to conjugate the bifluorophore to other molecules, such as oligonucleotides for use as probes in real-time PCR researchgate.net. The rigid nature of the 3,5-diaminobenzoic acid scaffold helps to prevent self-quenching of the fluorescein residues researchgate.net. This demonstrates its utility as a bifunctional linker for creating complex and functional molecular constructs.

Polymerization Methods of this compound

The presence of two amino groups and a carboxylic acid group makes 3,5-diaminobenzoic acid a suitable monomer for the synthesis of various polymers, including polyamides, polyimides, and hyperbranched polymers. The dihydrochloride form can be neutralized in situ during the polymerization process.

Polyamides: 3,5-Diaminobenzoic acid can undergo self-condensation to form polyamides, although this typically requires harsh conditions. More commonly, it is copolymerized with other monomers. For instance, it can be reacted with diacyl chlorides to form polyamides. The carboxylic acid group on the 3,5-diaminobenzoic acid unit can either be left as a pendant group, imparting specific properties like hydrophilicity or providing sites for further modification, or it can participate in the polymerization, leading to cross-linked or branched structures. The synthesis of polyamide thin-film composite membranes has been explored using a derivative of 3,5-diaminobenzoic acid, where the carboxylic acid was first esterified to facilitate interfacial polymerization with a triacyl chloride nih.gov.

Polyimides: 3,5-Diaminobenzoic acid is a valuable comonomer in the synthesis of polyimides, which are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties. Polyimides are typically synthesized in a two-step process. First, a diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor. In the second step, this precursor is cyclized to the final polyimide, usually by thermal or chemical means. The incorporation of 3,5-diaminobenzoic acid into the polyimide backbone introduces pendant carboxylic acid groups. These groups can enhance the polymer's solubility, adhesion, and provide sites for cross-linking or other post-polymerization modifications. A series of copolyimides containing carboxylic acid groups have been prepared from 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA) and a combination of another diamine with 3,5-diaminobenzoic acid researchgate.net.

Hyperbranched Polymers: The AB₂-type structure of 3,5-diaminobenzoic acid (where A is the carboxylic acid and B represents the two amino groups) makes it an ideal monomer for the synthesis of hyperbranched polymers through a one-step polycondensation reaction. Hyperbranched polymers are a class of dendritic polymers that are less perfect in structure than dendrimers but are much easier to synthesize. The reaction of 3-acetoxybenzoyl chloride with silylated 3,5-diaminobenzoic acid has been shown to produce hyperbranched poly(ester-amide)s researchgate.net. The resulting polymers have a globular structure with a high density of functional groups at the periphery.

| Polymer Type | Monomer(s) | Key Feature of Polymer |

| Polyamide | 3,5-Diaminobenzoic acid derivative, triacyl chloride | Thin-film composite membrane. |

| Polyimide | 3,5-Diaminobenzoic acid, another diamine, dianhydride | Pendant carboxylic acid groups, high thermal stability. |

| Hyperbranched Poly(ester-amide) | 3,5-Diaminobenzoic acid derivative, 3-acetoxybenzoyl chloride | Highly branched structure, numerous terminal functional groups. |

Oxidative Polymerization Techniques

Oxidative polymerization is a common method for synthesizing polymers from substituted aromatic diamines like 3,5-diaminobenzoic acid. In this process, the DIABA monomer undergoes polymerization to form PDIABA-O. The structure of the resulting polymer is confirmed through various analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) measurements.

Characterization of the PDIABA-O polymer includes analysis of its molecular weight distribution via gel permeation chromatography (GPC), thermal properties using thermogravimetric analysis-differential thermal analysis (TG-DTA) and differential scanning calorimetry (DSC), and surface morphology through scanning electron microscopy (SEM). Furthermore, the electrochemical features of the polymer are investigated using cyclic voltammetry (CV).

The optical and electrochemical properties of PDIABA-O have been a subject of study. The optical band gap (Eg) and electrochemical band gap (E'g) are important parameters that provide insight into the electronic structure of the polymer. Research has shown that the polyconjugated structure of PDIABA-O results in lower optical and electrochemical band gaps compared to the DIABA monomer.

Enzymatic Polymerization Approaches

Enzymatic polymerization presents an alternative route for the synthesis of poly(3,5-diaminobenzoic acid), resulting in a polymer designated as PDIABA-E. This method utilizes an enzyme, such as horseradish peroxidase (HRP), in the presence of hydrogen peroxide (H2O2) to catalyze the polymerization of the 3,5-diaminobenzoic acid monomer.

Similar to the oxidatively synthesized polymer, the structure of PDIABA-E is verified using FT-IR, UV-Vis, and NMR spectroscopy. The characterization of PDIABA-E also involves GPC, TG-DTA, DSC, SEM, and fluorescence measurements to understand its molecular weight, thermal behavior, morphology, and photoluminescent properties. The electrochemical properties are also assessed through cyclic voltammetry.

Studies have indicated that the enzymatic polymerization route yields a polymer with a polyconjugated structure, leading to lower optical and electrochemical band gaps when compared to the original DIABA monomer. A comparison of the properties of polymers synthesized via oxidative and enzymatic methods reveals differences in their electronic and photophysical characteristics.

| Property | PDIABA-O (Oxidative) | PDIABA-E (Enzymatic) |

| Optical Band Gap (Eg) | 1.90 eV | 2.30 eV |

| Electrochemical Band Gap (E'g) | 2.38 eV | 2.52 eV |

| Quantum Yield | 13% | Not Reported |

Synthesis and Characterization of Poly(3,5-Diaminobenzoic Acid) Derivatives

Derivatives of 3,5-diaminobenzoic acid, particularly poly(3,5-diaminobenzoic acid) (PDIABA), have been synthesized through methods such as oxidative and enzymatic polymerization. comu.edu.tr In a typical synthesis, the 3,5-diaminobenzoic acid (DIABA) monomer is polymerized in the presence of agents like horse radish peroxidase (HRP) and hydrogen peroxide (H2O2) to yield PDIABA. comu.edu.tr Another approach involves low-temperature polycondensation using activators like N,N'-diisopropylcarbodiimide (DIC) to create hyperbranched polyamides from the AB2-type monomer, 3,5-diaminobenzoic acid. vot.pl The resulting polymers exhibit properties that make them suitable for various advanced applications, stemming from their unique molecular architecture. vot.pl

The structural confirmation of PDIABA is achieved through various spectroscopic and chromatographic techniques. comu.edu.tr

FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups within the polymer structure, confirming the polymerization of the DIABA monomer. comu.edu.tr

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy helps in analyzing the electronic transitions within the polymer. The optical band gap (Eg) of the polymers can be calculated from UV-Vis data. For instance, PDIABA synthesized via oxidative polymerization (PDIABA-O) and enzymatic polymerization (PDIABA-E) showed optical band gaps of 1.90 eV and 2.30 eV, respectively. comu.edu.tr

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within the polymer. In the ¹H NMR spectrum of hyperbranched polyamides derived from 3,5-diaminobenzoic acid, signals corresponding to unreacted amino groups appear around 5.0–5.5 ppm. vot.pl Aromatic protons show broad triplets between 6.0–8.5 ppm, and signals from amide protons are observed at 9.5–10.5 ppm. vot.pl The complexity of these signals confirms the varied neighborhood of protons in the hyperbranched structure. vot.pl

GPC (Gel Permeation Chromatography): GPC is employed to determine the molecular weight and polydispersity of the synthesized polymers, providing insight into the extent of polymerization. comu.edu.tr

The morphology and thermal stability of poly(3,5-diaminobenzoic acid) derivatives are critical for their application in materials science.

SEM (Scanning Electron Microscopy): SEM analysis reveals the surface morphology of the polymers. Studies show that PDIABA particles can exhibit distinct microstructures which are crucial for applications like adsorption. comu.edu.tr

TG-DTA (Thermogravimetric and Differential Thermal Analysis): This analysis provides information on the thermal stability of the polymers. A crosslinked porous polyamine resin incorporating 3,5-diaminobenzoic acid was found to be thermally stable up to 200°C. researchgate.net

DSC (Differential Scanning Calorimetry): DSC is used to determine thermal transitions of the polymer, such as the glass transition temperature, which is an important characteristic for understanding its physical properties. comu.edu.tr Hyperbranched polyamides based on 3,5-diaminobenzoic acid are noted for their high glass transition temperatures due to the presence of rigid amide groups and hydrogen bonding. vot.pl

The electrochemical and optical characteristics of PDIABA are key to its use in electronic and optoelectronic devices.

Cyclic Voltammetry (CV): CV measurements are performed to investigate the electrochemical features of the polymers. From these measurements, electrochemical band gaps (E'g) can be determined. For PDIABA-O and PDIABA-E, the electrochemical band gaps were calculated to be 2.38 eV and 2.52 eV, respectively. comu.edu.tr These values are lower than that of the DIABA monomer, a result attributed to the polyconjugated structure of the polymers. comu.edu.tr

Fluorescence Measurements: The optical properties are further explored through fluorescence measurements. The quantum yield, a measure of the efficiency of photoluminescence, was calculated to be 13% for PDIABA-O. comu.edu.tr The monomer, 3,5-diaminobenzoic acid, is known to emit strong fluorescence, a property that can be harnessed in sensing applications. researchgate.net The polymer's band gap and electrochemical behavior are crucial for its potential use in devices like supercapacitors and solar cells. acs.orgresearchgate.net

The table below summarizes the optical and electrochemical band gaps for PDIABA derivatives.

| Polymer | Optical Band Gap (Eg) | Electrochemical Band Gap (E'g) |

| PDIABA-O | 1.90 eV comu.edu.tr | 2.38 eV comu.edu.tr |

| PDIABA-E | 2.30 eV comu.edu.tr | 2.52 eV comu.edu.tr |

Functional Materials Development

Polymers derived from 3,5-diaminobenzoic acid have emerged as effective adsorbent materials for environmental remediation, particularly for the removal of pollutants like synthetic dyes from wastewater. researchgate.netmdpi.com The presence of various functional groups, such as amino and carboxyl groups, on the polymer surface facilitates the attachment of contaminant molecules. arabjchem.org These natural polymers are gaining attention due to their biodegradability, availability, and the potential for chemical functionalization to enhance their inherent adsorption properties. mdpi.com

The efficiency of poly(3,5-diaminobenzoic acid)-based adsorbents in removing dyes from aqueous solutions is well-documented. A novel cross-linked polymer incorporating 3,5-diaminobenzoic acid has demonstrated excellent performance in adsorbing cationic and anionic dyes. researchgate.net

The primary mechanisms governing dye adsorption onto these polymers include electrostatic interactions, hydrogen bonding, and π-π interactions between the polymer's aromatic rings and the dye molecules. bohrium.com The adsorption process is influenced by several factors, including the pH of the solution, initial dye concentration, and temperature. nih.gov

Kinetic studies indicate that the adsorption process often follows a pseudo-second-order model, suggesting that chemisorption is the rate-limiting step. researchgate.net Adsorption isotherm models, such as the Langmuir and Freundlich models, are applied to understand the nature of the interaction between the dye molecules and the adsorbent surface. researchgate.net The Langmuir model often provides a good fit, indicating monolayer adsorption on a homogeneous surface. researchgate.net

Research has shown that these polymers can have very high adsorption capacities. For example, a 3,5-diaminobenzoic acid-containing resin exhibited maximum adsorption capacities of 1273.8 mg/g for Methylene Blue (MB), 447.1 mg/g for Congo Red (CR), and 680.5 mg/g for Rhodamine B (RhB). researchgate.net Thermodynamic studies have revealed that the adsorption process is typically spontaneous and exothermic. researchgate.net

The table below details the adsorption performance of a 3,5-diaminobenzoic acid-based resin for various dyes.

| Dye | Optimal pH | Maximum Adsorption Capacity (mg/g) |

| Methylene Blue (MB) | 8.0 researchgate.net | 1273.8 researchgate.net |

| Congo Red (CR) | 5.1 researchgate.net | 447.1 researchgate.net |

| Rhodamine B (RhB) | 7.2 researchgate.net | 680.5 researchgate.net |

Polymer-based Membranes and Thin Films

3,5-Diaminobenzoic acid serves as a key monomer in the fabrication of thin-film composite (TFC) polyamide membranes through interfacial polymerization. doaj.org These membranes are typically prepared by reacting an amine monomer, such as DABA, with an acyl chloride like trimesoyl chloride on a porous support. doaj.org

The incorporation of the hydrophilic DABA monomer into the polyamide active layer influences the membrane's performance characteristics. doaj.org Studies have shown that including DABA can lead to an increase in hydraulic permeance and water flux. doaj.org However, this often comes at the cost of reduced salt rejection for salts like NaCl and Na2SO4. doaj.org The concentration of DABA is a critical factor; higher concentrations can result in a looser, more defective skin layer, while smaller, controlled amounts can improve both flux and rejection properties. doaj.org The carboxylic acid groups introduced by DABA play a significant role in modifying the membrane's surface chemistry and transport properties. researchgate.net

Polymer Nanocomposites and Hybrid Materials

3,5-Diaminobenzoic acid is employed in the synthesis of advanced polymer nanocomposites and hybrid materials. It is used as a comonomer to introduce carboxylic acid functional groups into polyimide backbones. researchgate.net These functionalized polyimides can then be used to create hybrid organic-inorganic nanocomposites, for instance with silica (B1680970) (SiO2) and titania (TiO2), by reacting with metal alkoxides like tetraethyl orthosilicate (B98303) (TEOS) and titanium isopropoxide (TIP). researchgate.net

The carboxylic acid groups on the DABA units are crucial for ensuring compatibility and promoting interfacial interactions between the organic polymer matrix and the inorganic phase. researchgate.net The concentration of these COOH groups influences the properties of the final hybrid material. researchgate.net These polyimide-based nanocomposites have applications in creating materials with enhanced thermal stability and tailored mechanical properties. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Ligand Design and Metal Complexation Strategies

In the field of coordination chemistry, 3,5-diaminobenzoic acid is a valuable building block, or ligand, for designing coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com The molecule's structure, featuring two amino groups and one carboxylic acid group, allows it to act as a multitopic linker, binding to metal ions in various coordination modes. mdpi.com

The design of MOFs relies on the strategic selection of organic ligands and metal nodes to create specific network topologies and functionalities. rsc.orgtum.de The amino groups and the carboxylate group on DABA can coordinate with metal centers, while also offering sites for hydrogen bonding, which helps to stabilize the resulting framework structure. rsc.org The presence of these functional groups is a key strategy for introducing specific properties into the MOF, such as proton conductivity or catalytic activity. rsc.org The ability of ligands like DABA to form robust frameworks with metal ions is fundamental to the development of new MOF materials with desired characteristics. mdpi.comtum.de

Application in Energy Storage Devices (e.g., Supercapacitors)

Metal-organic frameworks and their derivatives are increasingly explored as electrode materials for energy storage devices like supercapacitors, owing to their high surface area and tunable porosity. nih.govrsc.orgnih.gov While direct application of MOFs synthesized from 3,5-diaminobenzoic acid in supercapacitors is an emerging area, the use of DABA-containing polymers as precursors for electrode materials is more established.

Aromatic polyimides derived from DABA have been investigated as carbon precursors for supercapacitors. researchgate.net In this approach, the DABA-containing polymer is synthesized and then subjected to a high-temperature carbonization process. The carboxylic acid moiety in the DABA units can act as an internal porogen, creating pores within the carbon structure during thermal treatment. researchgate.net This porosity is critical for the performance of supercapacitor electrodes, as it facilitates ion transport and provides a large surface area for charge storage. The development of MOFs from various organic ligands for supercapacitors is a promising strategy, as they offer abundant redox sites and ordered structures that can be tailored for efficient energy storage. nih.govrsc.org

Advanced Materials Science and Polymer Applications

MOF Functionalization for Sensing Applications

The incorporation of specific organic ligands into metal-organic frameworks (MOFs) is a key strategy for developing advanced sensing materials. The functional groups on these ligands can provide specific recognition sites for target analytes, enhancing the selectivity and sensitivity of the MOF-based sensor. 3,5-Diaminobenzoic acid has been utilized as a functional ligand in the synthesis of MOFs, imparting unique sensing capabilities through its amino and carboxyl groups. These groups can act as active sites for capturing target molecules or as platforms for further modification. Research has demonstrated the successful application of 3,5-Diaminobenzoic acid-functionalized MOFs in the detection of both metallic ions and biomolecules.

One notable application involves the creation of a novel adsorbent by anchoring 3,5-Diaminobenzoic acid (3,5-DABA) into a MOF-808 matrix. nih.gov This modification results in a diamino-functionalized MOF with a high density of amino groups (3.2 mmol g⁻¹) and significant porosity. nih.gov These characteristics are leveraged for the selective capture and sensing of gold (Au(III)) ions from waste solutions. nih.gov The amino groups serve a dual purpose: they act as a reductant for Au(III) ions and, along with the μ-OH group, function as active sites for adsorption. nih.gov This material demonstrates remarkable performance, achieving an adsorption equilibrium in just 5 minutes and exhibiting a high adsorption capacity. nih.gov

Another significant use of this compound is in the development of electrochemical immunosensors. rsc.org A CoNi-based MOF (CoNi-MOF) nanosheet array was synthesized using 3,5-diaminobenzoic acid. rsc.org In this architecture, the amino and carboxyl groups provided by the 3,5-diaminobenzoic acid ligand are crucial for capturing the primary antibody for human chorionic gonadotropin (HCG). rsc.org This functionalized MOF forms the basis of a sandwich-type immunosensor that can sensitively monitor HCG levels. rsc.org The sensor's analytical signal is generated by the conversion between Co(II) and Co(III) within the MOF structure. rsc.org

The research findings highlight the versatility of 3,5-Diaminobenzoic acid as a functionalizing agent in MOFs for creating highly selective and sensitive sensors for different types of analytes.

| MOF System | Target Analyte | Sensing Mechanism | Key Performance Metrics | Reference |

|---|---|---|---|---|

| M-3,5-DABA (3,5-DABA anchored in MOF-808) | Gold (Au(III)) Ions | Adsorption and Reduction by Amino Groups | Adsorption Capacity: 1391.5 mg g⁻¹ (at pH = 2.5) Equilibrium Time: 5 min Selectivity: Excellent against various other metal ions | nih.gov |

| CoNi-MOF Nanosheet Array | Human Chorionic Gonadotropin (HCG) | Electrochemical Immunosensing | Limit of Detection (LOD): 1.85 × 10⁻³ mIU mL⁻¹ Linear Range: 0.005 mIU mL⁻¹ to 250 mIU mL⁻¹ | rsc.org |

Analytical Chemistry and Sensing Technologies

Spectrophotometric and Kinetic Analytical Methods

A sensitive and simple kinetic-spectrophotometric method has been developed for the determination of trace amounts of Vanadium(V). rsc.org This method is based on the catalytic effect of Vanadium(V) on the oxidation of 3,5-diaminobenzoic acid dihydrochloride (B599025) (DABA) by potassium bromate (B103136). rsc.org The reaction is monitored by measuring the change in absorbance over time at a wavelength of 480 nm. rsc.org

This analytical technique allows for the quantification of Vanadium(V) in the concentration range of 3.06 to 50.94 nanograms per milliliter (ng/mL). rsc.org The method has demonstrated good precision and accuracy, making it suitable for practical applications. The selectivity of this method has been investigated to assess potential interference from other species. rsc.org It has been successfully applied to determine the vanadium content in tap water and steel samples. rsc.org The catalytic oxidation of various organic compounds by bromate is a common principle for the kinetic-spectrophotometric determination of Vanadium(V). researchgate.netrsc.orgrsc.orgscilit.com

Table 1: Parameters for Kinetic-Spectrophotometric Determination of Vanadium(V)

| Parameter | Value |

|---|---|

| Analyte | Vanadium(V) |

| Reagent | 3,5-Diaminobenzoic acid dihydrochloride |

| Oxidizing Agent | Potassium Bromate |

| Wavelength | 480 nm |

| Detection Range | 3.06–50.94 ng/mL |

Electrochemical Sensor Fabrication

Electropolymerization is a technique used to modify electrode surfaces by depositing a polymer film, which can enhance the sensor's sensitivity and selectivity. mdpi.comnih.gov Aminobenzoic acids, including derivatives of 3,5-diaminobenzoic acid, are suitable monomers for oxidative electropolymerization due to the presence of amino groups. mdpi.comresearchgate.net The process involves applying a potential to an electrode immersed in a solution containing the monomer, leading to the formation of a conductive polymer film on the electrode surface. researchgate.netuc.pt

For instance, poly(o-aminobenzoic acid) has been electrochemically synthesized from an acidic medium on a platinum electrode. researchgate.net The properties of the resulting polymer film, such as thickness and structure, can be controlled by adjusting electrolysis parameters like current density, monomer concentration, and reaction time. mdpi.comresearchgate.net Modified electrodes, such as a poly(m-aminobenzoic acid)/nano SiO2 film on a glassy carbon electrode (GCE), have been characterized using techniques like cyclic voltammetry and electrochemical impedance spectroscopy. scispace.com Similarly, a poly(o-aminobenzoic acid) modified GCE has been used for the electrochemical detection of dopamine. imrpress.comnih.gov These modified electrodes often exhibit enhanced electrocatalytic activity compared to bare electrodes. imrpress.commdpi.com

The polymer films created through electropolymerization can serve as a platform for the development of immunosensors. These sensors utilize the specific binding between an antibody and an antigen to detect a target analyte. The polymer matrix can provide a biocompatible microenvironment for the immobilization of biomolecules like antibodies. nih.gov

For example, a glassy carbon electrode modified with a composite film of poly(4-aminobenzoic acid) and multi-walled carbon nanotubes has been developed as a sensor for doxepin. mdpi.com The performance of such immunosensors is evaluated based on their sensitivity, selectivity, stability, and reproducibility. mdpi.comnih.gov The modification of the electrode surface with the polymer composite can lead to a significant increase in the effective surface area and a decrease in electron transfer resistance, contributing to the sensor's enhanced performance. nih.gov

Mass Spectrometry Applications

In matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), a matrix compound is co-crystallized with the analyte. scripps.edu The matrix absorbs the laser energy, facilitating the soft ionization and desorption of the analyte molecules, which is particularly useful for the analysis of large biomolecules like proteins and peptides. scripps.edunih.gov

While common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are widely used for peptides and proteins respectively, the search for new matrices with improved performance for different types of analytes is ongoing. nih.govrutgers.edumdpi.com 3,5-Diaminobenzoic acid has been explored as a potential matrix in this context. The choice of matrix is crucial as it can influence the quality of the mass spectrum, including signal intensity and resolution. rutgers.edursc.org For example, 3-Aminopicolinic acid has been found to be a useful matrix for the analysis of DNA and proteins. researchgate.net The effectiveness of a matrix is often evaluated by its ability to provide a clean background in the low mass range and to efficiently promote the ionization of the analyte with minimal fragmentation. rsc.orgnih.gov The matrix suppression effect, where matrix signals are reduced at certain analyte concentrations, is another important characteristic that can improve the detection of analytes. rknochenmuss.ch

Table 2: Common Matrices in MALDI-MS

| Matrix Name | Abbreviation | Typical Analytes |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA, α-Cyano | Peptides, Small Proteins |

| Sinapinic acid | SA | High Mass Proteins |

| 2,5-Dihydroxybenzoic acid | DHB | Glycoproteins, Glycans, Peptides |

Theoretical and Computational Studies

Molecular Modeling and Simulation

Molecular modeling and simulation serve as a computational microscope, enabling the detailed examination of molecular structures and electronic properties that are often challenging to probe experimentally.

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a map of electrostatic potential on the electron density surface, which is crucial for predicting how a molecule will interact with other charged or polar species. The MEP surface is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For 3,5-Diaminobenzoic acid dihydrochloride (B599025), the MEP map is dramatically different from its neutral precursor, 3,5-Diaminobenzoic acid. The key features are:

Highly Positive Regions: The protonation of the two amino (-NH2) groups to form ammonium (B1175870) (-NH3+) groups creates distinct and strongly positive (blue) potential regions. These sites are the primary centers for electrostatic and hydrogen-bonding interactions with anions.

Negative Regions: The oxygen atoms of the carboxylic acid group (-COOH) remain as regions of negative potential (red), acting as hydrogen bond acceptors.

Aromatic Ring: The aromatic ring itself exhibits a mixed potential, influenced by the electron-withdrawing nature of the protonated amino groups and the carboxylic acid group.

This charge distribution, with localized positive potentials on the ammonium groups and negative potential on the carbonyl oxygen, dictates the molecule's reactivity and is fundamental to the formation and stability of the salt's crystal lattice. researchgate.netnih.gov

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure and optimized geometry of molecules. nih.gov DFT calculations are instrumental in elucidating the precise three-dimensional structure of 3,5-Diaminobenzoic acid dihydrochloride, predicting bond lengths, bond angles, and torsional angles. researchgate.netdntb.gov.ua

Upon formation of the dihydrochloride salt, significant structural changes occur compared to the neutral 3,5-Diaminobenzoic acid molecule. DFT calculations can precisely quantify these changes. For instance, the C-N bond lengths of the amino groups are expected to increase upon protonation due to the change in hybridization and electrostatic repulsion. The geometry around the nitrogen atoms shifts from trigonal pyramidal to tetrahedral. These computational findings provide a detailed structural model that complements experimental data from techniques like X-ray diffraction. whiterose.ac.uksemanticscholar.org

Below is a representative table of how DFT calculations can be used to compare the optimized geometric parameters of the neutral molecule versus its protonated form, based on general principles and data from similar compounds.

| Parameter | Typical Value in Neutral Aminobenzoic Acid | Expected Value in Dihydrochloride Cation |

| C3-N Bond Length | ~1.39 Å | ~1.47 Å |

| C5-N Bond Length | ~1.39 Å | ~1.47 Å |

| C-N-H Bond Angle | ~112° | ~109.5° |

| C-C-N Bond Angle | ~121° | ~119° |

Note: These values are illustrative and derived from computational studies on analogous molecules. Actual values for this compound would require specific DFT calculations.

Intermolecular Interactions and Co-crystal Formation

The solid-state structure and properties of this compound are governed by a network of non-covalent interactions, which can be thoroughly investigated using computational methods.

The formation of this compound is a classic acid-base reaction involving the transfer of protons from two molecules of hydrochloric acid to the two basic amino groups of the 3,5-Diaminobenzoic acid molecule. rsc.org Computational studies, often combined with experimental techniques like solid-state NMR, can unequivocally confirm this proton transfer, distinguishing a true salt from a co-crystal where the components are linked by neutral hydrogen bonds. whiterose.ac.uk

Once the salt is formed, creating the 3,5-dicarboxyanilinium dication and two chloride anions, its crystal structure is stabilized by a network of strong hydrogen bonds. Computational models can identify and characterize these bonds. The primary hydrogen bonding interactions in the crystal lattice are:

N-H···Cl⁻ Interactions: The ammonium groups (-NH3+) are strong hydrogen bond donors, forming robust charge-assisted hydrogen bonds with the chloride anions (Cl⁻). nih.govresearchgate.net

O-H···Cl⁻ Interactions: The carboxylic acid group can also participate in hydrogen bonding, with the hydroxyl proton donating to a chloride anion. nih.govresearchgate.net

These interactions create a stable, three-dimensional supramolecular architecture that defines the physical properties of the solid material. researchgate.netucl.ac.uk

The mechanism of salt formation involves the approach of hydrochloric acid to the 3,5-Diaminobenzoic acid molecule. The lone pair of electrons on the nitrogen atoms of the amino groups act as proton acceptors. The transfer of a proton from the acid to the base is the key step in the formation of the ionic species. rsc.orgnih.gov

Computational studies can model the reaction pathway and energetics of this proton transfer. The stability of the resulting salt is derived from the potent electrostatic attraction between the newly formed 3,5-dicarboxyanilinium dication and the chloride counter-ions. This ionic interaction is the primary cohesive force in the crystal lattice, which is further organized and stabilized by the specific hydrogen bonding networks described previously. whiterose.ac.uk The clear distinction between a co-crystal and a salt lies in the degree of proton transfer from the acid to the base, a feature that can be predicted and analyzed through computational methods. whiterose.ac.uk

Biochemical Research Applications Non Clinical Focus

Antigen-Antibody Interaction Probes

3,5-Diaminobenzoic acid is recognized as an analog of diatriazoate, a substance known to possess antigenic properties. chemicalbook.comthermofisher.com This characteristic allows it to be used in immunological research, particularly in the development of immunoassays. chemicalbook.com In this context, 3,5-Diaminobenzoic acid can function as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

The primary application found in research is its use as a pharmaceutical intermediate and in diagnostics, stemming from its antigenicity towards monoclonal antibodies. chemicalbook.comthermofisher.com While its role as a hapten to generate antibodies is established, detailed research on its specific use as a probe to directly study the dynamics of antigen-antibody interactions is not extensively documented in the available literature.

Enzymatic Reaction Studies (e.g., Transaminations)

In the realm of enzymatic reaction studies, 3,5-Diaminobenzoic acid has been used as a substrate in a colorimetric assay involving the enzyme laccase. tandfonline.com A study detailed a new enzymatic colorimetric reaction where 3,5-diaminobenzoic acid, in the presence of laccase and 2,2'-azino-di-(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS), produces a characteristic color with a strong absorption maximum in the visible region. tandfonline.com This reaction allows for the quantification of micromolar amounts of 3,5-diaminobenzoic acid. The color development in this assay is measured at a wavelength of 547 nm. tandfonline.com The study also demonstrated the feasibility of this method for measuring 3,5-diaminobenzoic acid in biological samples such as human serum and culture medium. tandfonline.com

It is important to note that while this demonstrates its use in studying enzymatic reactions, no specific research was identified that details the use of 3,5-Diaminobenzoic acid dihydrochloride (B599025) in the study of transamination reactions.

Cellular Component Quantification (e.g., DNA in specific cell types)

A significant application of 3,5-Diaminobenzoic acid dihydrochloride is in the quantification of cellular components, specifically DNA. It is the key reagent in a highly sensitive and specific fluorescence assay for the determination of DNA content. nih.gov This method is particularly valuable as it can be used for low concentrations of DNA and demonstrates high specificity for DNA over RNA.

The assay is based on the reaction of this compound with deoxyribose, the sugar component of DNA, at high temperatures in an acidic environment. nih.gov This reaction forms a fluorescent product that can be measured with a spectrofluorometer. The excitation wavelength for the DNA-DABA complex is typically set at 410 nm, with the emission measured at 500 nm. nih.gov

One of the key advantages of the diaminobenzoic acid fluorescence assay is its accuracy, especially when compared to traditional UV absorbance methods for DNA quantification. Research has shown that the A260/A280 ratio, commonly used to assess DNA purity, can be a poor indicator, and quantifying DNA by spectrophotometry alone can lead to significant errors due to impurities. nih.gov The use of the diaminobenzoic acid assay in conjunction with UV absorbance, and the resulting FLUOR/A260 ratio, has been proposed as a more reliable indicator of DNA purity. nih.gov

Table 1: Comparison of DNA Quantification Methods

| Method | Principle | Advantages | Disadvantages |

| UV Absorbance (A260) | Measures the absorption of light at 260 nm by the purine (B94841) and pyrimidine (B1678525) bases in DNA. | Simple and fast. | Can be inaccurate due to interference from RNA and other contaminants. nih.gov |

| 3,5-Diaminobenzoic Acid Fluorescence Assay | Fluorometric reaction with deoxyribose in DNA. | Highly specific for DNA, sensitive for low concentrations. nih.gov | Requires a heating step and a spectrofluorometer. |

Antimicrobial Activity Investigations

Investigations into the antimicrobial properties of diaminobenzoic acid derivatives have been conducted. However, the available research primarily focuses on isomers other than 3,5-diaminobenzoic acid. For instance, studies have reported the antibacterial and antifungal activities of derivatives of 3,4-diaminobenzoic acid. derpharmachemica.comderpharmachemica.com These studies synthesized benzimidazole (B57391) derivatives of 3,4-diaminobenzoic acid and screened them against various bacterial and fungal strains. derpharmachemica.comderpharmachemica.com

Similarly, research on aminobenzoic acid derivatives has shown that compounds derived from 4-aminobenzoic acid and 2-aminobenzoic acid possess antifungal properties. nih.govmdpi.com For example, p-aminobenzoic acid (pABA) has been identified as an antifungal compound produced by Lysobacter antibioticus. nih.gov

Despite these findings for related compounds, a direct investigation into the antimicrobial, antibacterial, or antifungal activity of this compound itself is not prominently featured in the scientific literature. Therefore, while the broader class of diaminobenzoic acids and their derivatives show promise as antimicrobial agents, specific data on the 3,5-isomer is lacking.

Q & A

Q. How can 3,5-diaminobenzoic acid dihydrochloride be used to quantify DNA in biological samples?

Methodological Answer: The compound reacts with DNA aldehydes to form fluorescent adducts. Prepare a 20% (w/v) solution of this compound (DABA) in distilled water. Mix 30 µL of diluted biological sample (e.g., sputum homogenized in PBS) with 30 µL DABA solution, incubate at 60°C for 1 hour, and stop the reaction with 1.75 M HCl. Measure fluorescence at Ex/Em 400/520 nm using a standard curve (e.g., herring sperm DNA) .

Q. What protocols are recommended for preparing this compound solutions for TLC-based detection of 2-deoxysugars?

Methodological Answer: Dissolve 1 g of the compound in 25 mL of 80% phosphoric acid. Spray the solution onto TLC plates, heat at 100°C for 15 minutes, and observe 2-deoxysugars under UV light (yellow-green fluorescence) or daylight (brown spots). Ensure proper ventilation due to phosphoric acid hazards .

Q. How should researchers characterize the purity and physical properties of this compound?

Methodological Answer: Use melting point analysis (235–238°C for the free acid; dec. >215°C for dihydrochloride) and HPLC with UV detection. Validate purity with elemental analysis (C, H, N, Cl) and compare with calculated molecular weight (225.07 g/mol for dihydrochloride). Solubility in polar solvents (e.g., water, HCl) can indicate salt formation .

Advanced Research Questions

Q. How can solubility discrepancies of this compound in organic solvents be resolved during formulation?

Methodological Answer: Solubility varies by solvent polarity and temperature. For example, in DMSO, solubility is ~50 mg/mL at 25°C. Use dynamic vs. static solubility methods to assess variability (±5–10% error). Pre-saturate solvents and validate with gravimetric analysis. Refer to IUPAC-NIST data for solvent-specific guidance .

Q. What strategies optimize the stability of this compound in aqueous solutions?

Methodological Answer: Store solutions at 4°C in amber vials to prevent photodegradation. Avoid prolonged heating (>60°C) and neutralize with HCl (pH 1–2) to minimize decomposition. For long-term storage, lyophilize and reconstitute fresh .

Q. How can computational modeling predict the reactivity of this compound in synthetic pathways?

Methodological Answer: Use molecular descriptors from computational chemistry

- Hydrogen bond donors/acceptors : 3/4, critical for predicting interactions with carbonyl groups.

- Topological polar surface area (TPSA) : 89.3 Ų, indicating high solubility in polar solvents.

- LogP (0.2) : Suggests limited lipid membrane permeability.

Employ software like Gaussian or COSMO-RS to simulate reaction pathways (e.g., amide bond formation) .

Q. How should researchers mitigate environmental risks when disposing of this compound?

Methodological Answer: Avoid aqueous discharge due to potential ecotoxicity. Neutralize waste with sodium bicarbonate, adsorb onto activated carbon, and incinerate in a licensed facility. Follow OECD guidelines for biodegradability testing .

Data Contradictions and Validation

Q. How to address conflicting solubility data in literature?

Methodological Answer: Re-evaluate experimental conditions (e.g., temperature, solvent grade). Cross-validate using multiple techniques:

Q. What analytical techniques resolve ambiguities in fluorescence-based assays using this compound?

Methodological Answer: Control for autofluorescence by including blanks (DABA + HCl without DNA). Use quenching agents (e.g., potassium iodide) to identify non-specific signals. Validate with orthogonal methods like PicoGreen assay .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying pH and temperature?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.